4-Hydrazono-4,5-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound. It is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction on the pyridine ring. This method typically uses triazole compounds and appropriate nucleophilic reagents, such as substituted aromatic amines . Another method involves the oxidative cleavage of C=C double bonds in aryl (heteroaryl)alkenes in the presence of TBAI/TBHP .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and nucleophiles such as substituted aromatic amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted triazolopyridine compounds .
Scientific Research Applications
4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydrazono-4,5-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with molecular targets and pathways within cells. For instance, it can inhibit certain enzymes, leading to the disruption of critical cellular processes. In the context of its antibacterial activity, the compound may interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-Triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
Pyrazolo[3,4-d]pyrimidine: Exhibits anticancer properties by inhibiting CDK2.
1,2,4-Triazolo[4,3-a]pyrazine: Used as a dual c-Met/VEGFR-2 inhibitor in cancer research.
Uniqueness
4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H6N6 |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2H-triazolo[4,5-c]pyridin-4-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-8-5-4-3(1-2-7-5)9-11-10-4/h1-2H,6H2,(H,7,8)(H,9,10,11) |
InChI Key |
IOGORBABYHAVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NNN=C21)NN |
Origin of Product |
United States |
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